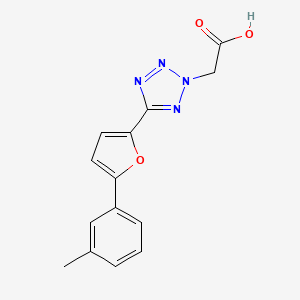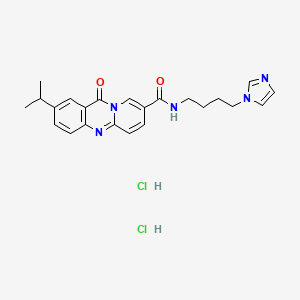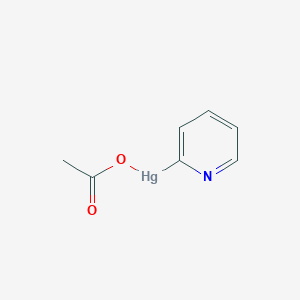
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a complex organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. Common starting materials include pyridine derivatives, nitrobenzene, and ethyl esters. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps might include purification through crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
作用機序
The mechanism by which 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Pyridinecarboxylic acids: These compounds share the pyridine ring and carboxylic acid functional group.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns.
Ethyl esters: These esters are common in organic synthesis and share similar chemical properties.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
133147-07-6 |
|---|---|
分子式 |
C18H21N3O6 |
分子量 |
375.4 g/mol |
IUPAC名 |
methyl 5-(ethoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-5-27-20-17(22)14-10(2)19-11(3)15(18(23)26-4)16(14)12-7-6-8-13(9-12)21(24)25/h6-9,16,19H,5H2,1-4H3,(H,20,22) |
InChIキー |
HLYFDJPBVXAUBJ-UHFFFAOYSA-N |
正規SMILES |
CCONC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















